4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a bromine atom, a triazole ring, and a thiadiazole ring
Preparation Methods
The synthesis of 4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the thiadiazole ring: This step often involves the reaction of a thioamide with a hydrazine derivative.
Coupling with benzamide: The final step involves coupling the synthesized intermediate with benzamide under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Coupling reactions: The triazole and thiadiazole rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents.
Scientific Research Applications
4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide include:
4-bromo-3,5-dimethylphenyl-N-methylcarbamate: This compound shares the bromine and dimethylphenyl groups but differs in the presence of a carbamate group instead of the triazole and thiadiazole rings.
N-(3,4-dimethylphenyl) 2-bromobenzamide: This compound has a similar benzamide structure but lacks the triazole and thiadiazole rings.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties.
Properties
Molecular Formula |
C20H17BrN6OS |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
4-bromo-N-[3-[1-(2,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H17BrN6OS/c1-11-4-5-12(2)16(10-11)27-13(3)17(24-26-27)18-22-20(29-25-18)23-19(28)14-6-8-15(21)9-7-14/h4-10H,1-3H3,(H,22,23,25,28) |
InChI Key |
UYNZMTDDWPSQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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